molecular formula C8H9FO2 B2524121 [2-Fluoro-5-(hydroxymethyl)phenyl]methanol CAS No. 1864060-47-8

[2-Fluoro-5-(hydroxymethyl)phenyl]methanol

Cat. No.: B2524121
CAS No.: 1864060-47-8
M. Wt: 156.156
InChI Key: SZESWRAZUYUODM-UHFFFAOYSA-N
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Description

“[2-Fluoro-5-(hydroxymethyl)phenyl]methanol” is a chemical compound that is related to "[2-Fluoro-5-(hydroxymethyl)phenyl]boronic acid" . The boronic acid variant has a molecular weight of 169.95 and is typically stored in an inert atmosphere at 2-8°C . It is a solid substance .


Molecular Structure Analysis

The molecular formula of the related compound “[2-Fluoro-5-(hydroxymethyl)phenyl]boronic acid” is C7H8BFO3 . The ChemSpider ID for “[2-Fluoro-5-(hydroxymethyl)phenol]” is 29339036 .


Physical and Chemical Properties Analysis

The related compound “[2-Fluoro-5-(hydroxymethyl)phenyl]boronic acid” is a solid substance . It is typically stored in an inert atmosphere at 2-8°C . The molecular weight is 169.95 .

Safety and Hazards

The related compound “[2-Fluoro-5-(hydroxymethyl)phenyl]boronic acid” has several safety precautions associated with it. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P233, P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P340, P362, P403, P403+P233, P405, and P501 .

Properties

IUPAC Name

[4-fluoro-3-(hydroxymethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,10-11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZESWRAZUYUODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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